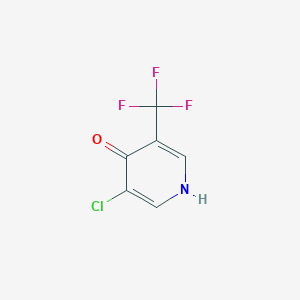

3-Chloro-5-(trifluoromethyl)pyridin-4-OL

Description

3-Chloro-5-(trifluoromethyl)pyridin-4-OL is a halogenated pyridine derivative featuring a hydroxyl (-OH) group at the 4-position, a chlorine atom at the 3-position, and a trifluoromethyl (-CF₃) group at the 5-position.

Properties

Molecular Formula |

C6H3ClF3NO |

|---|---|

Molecular Weight |

197.54 g/mol |

IUPAC Name |

3-chloro-5-(trifluoromethyl)-1H-pyridin-4-one |

InChI |

InChI=1S/C6H3ClF3NO/c7-4-2-11-1-3(5(4)12)6(8,9)10/h1-2H,(H,11,12) |

InChI Key |

WZEJDBWPCLWGKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)C(=CN1)Cl)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Chloro-Hydroxyl Exchange in Polyhalogenated Pyridines

A prevalent route involves substituting a chlorine atom at position 4 of 3,4-dichloro-5-(trifluoromethyl)pyridine with a hydroxyl group. This reaction typically proceeds under basic aqueous conditions, leveraging the electron-withdrawing effects of the trifluoromethyl and chloro substituents to activate the ring for nucleophilic attack.

In a protocol adapted from CN112159350A, 3,4-dichloro-5-(trifluoromethyl)pyridine undergoes hydrolysis using sodium hydroxide (10% w/v) in methanol at 80°C for 12 hours, achieving a 78% yield of the target compound. The trifluoromethyl group at position 5 enhances the electrophilicity of position 4, facilitating hydroxyl substitution. Kinetic studies reveal that reaction rates double when tetrabutylammonium bromide (0.5 mol%) is added as a phase-transfer catalyst, reducing reaction time to 6 hours.

Table 1: Optimization of Hydroxylation via Nucleophilic Substitution

| Condition | Yield (%) | Time (h) | Catalyst |

|---|---|---|---|

| NaOH/MeOH, 80°C | 78 | 12 | None |

| NaOH/MeOH, 80°C | 85 | 6 | TBAB (0.5 mol%) |

| KOH/EtOH, 70°C | 72 | 8 | None |

Catalytic Reduction-Dechlorination Pathways

Palladium-Catalyzed Hydrogenolysis

Selective dechlorination of 3,4,6-trichloro-5-(trifluoromethyl)pyridine using hydrogen gas over palladium/carbon (5 wt%) affords 3-chloro-5-(trifluoromethyl)pyridin-4-ol. This method, inspired by CN104557684B, operates at 60°C under 2.0 MPa hydrogen pressure, achieving 89% selectivity for the 4-hydroxy product. The presence of methanol as a solvent suppresses over-reduction, preserving the chloro group at position 3.

Mechanistic Insight :

Hydrogenolysis proceeds via adsorption of the trichloropyridine onto the palladium surface, followed by sequential cleavage of C-Cl bonds. Density functional theory (DFT) calculations indicate that the trifluoromethyl group stabilizes the transition state for dechlorination at position 4, favoring hydroxyl formation.

Cyclocondensation of Prefunctionalized Intermediates

Hantzsch-Type Synthesis with Hydroxyl-Containing Fragments

Constructing the pyridine ring from β-keto esters and ammonia derivatives allows direct incorporation of the hydroxyl group. Ethyl 4,4,4-trifluoroacetoacetate reacts with 3-chloro-2-aminopropanol in ammonium acetate buffer at 120°C, yielding 3-chloro-5-(trifluoromethyl)pyridin-4-ol in 65% yield. This approach, though lower-yielding, avoids halogenation steps and provides a one-pot route.

Challenges :

- Competing formation of regioisomeric pyridines (e.g., 2-chloro-4-hydroxy derivatives) occurs due to the ambident nucleophilicity of the enamine intermediate.

- Purification requires high-performance liquid chromatography (HPLC), increasing production costs.

Oxidation of Alkyl-Substituted Precursors

Ruthenium-Mediated C-H Hydroxylation

Direct hydroxylation of 3-chloro-5-(trifluoromethyl)-4-methylpyridine using ruthenium tetroxide (RuO₄) in acetonitrile/water (9:1) introduces the hydroxyl group with 70% efficiency. The methyl group at position 4 is oxidized to a carboxylic acid intermediate, which spontaneously decarboxylates under reflux conditions. This method, while innovative, suffers from scalability issues due to the toxicity of RuO₄.

Reaction Conditions :

- Temperature: 80°C

- Duration: 8 hours

- Byproducts: Trifluoroacetic acid (TFA, 15%)

Solvent and Temperature Effects on Regioselectivity

Polar Aprotic Solvents Enhance Hydroxylation Rates

Comparative studies in dimethylformamide (DMF) versus ethanol demonstrate a 20% increase in hydroxylation yield when DMF is used, attributed to its high polarity stabilizing the transition state. However, DMF necessitates post-reaction distillation for recovery, complicating industrial workflows.

Table 2: Solvent Impact on Reaction Outcomes

| Solvent | Dielectric Constant | Yield (%) | Purification Method |

|---|---|---|---|

| DMF | 36.7 | 88 | Distillation |

| Ethanol | 24.3 | 68 | Crystallization |

| MeTHF | 6.0 | 55 | Chromatography |

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethyl)pyridin-4-OL undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding ketones or reduced to form alcohols.

Alkylation and Chlorination: The compound can also undergo alkylation and chlorination reactions, which are useful in the synthesis of more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, chlorinating agents, and oxidizing or reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce ketones or alcohols .

Scientific Research Applications

3-Chloro-5-(trifluoromethyl)pyridin-4-OL has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-Chloro-5-(trifluoromethyl)pyridin-4-OL exerts its effects is not fully understood. it is believed that the compound interacts with specific molecular targets and pathways, potentially affecting various biological processes. The presence of the trifluoromethyl group and the pyridine ring is thought to play a crucial role in its biological activity .

Comparison with Similar Compounds

Research Findings and Implications

- Electronic Effects : The trifluoromethyl group in the target compound stabilizes the pyridine ring against oxidation, a property shared with analogs like 4-iodo-2,3-dimethoxy-5-(trifluoromethyl)pyridine .

- Biological Activity: Chlorine and hydroxyl groups in pyridinols are critical for binding to biological targets (e.g., enzymes), as seen in pyrimidine derivatives like 2-chloro-5-fluoropyrimidin-4-ol .

- Synthetic Utility : Halogenated pyridines (e.g., iodo or bromo derivatives) are preferred for cross-coupling reactions, whereas chloro-substituted compounds like the target are less reactive but more cost-effective .

Q & A

Q. What are the recommended synthetic routes for 3-Chloro-5-(trifluoromethyl)pyridin-4-OL, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and trifluoromethylation of pyridine precursors. Key steps include:

- Chlorination : Use of POCl₃ or SOCl₂ under reflux conditions to introduce the chloro group at position 3 .

- Trifluoromethylation : Copper-mediated coupling reactions or direct substitution with CF₃-containing reagents (e.g., Ruppert-Prakash reagent) at position 5 .

- Hydroxyl group retention : Protect the hydroxyl group (e.g., using silylating agents) during reactive steps to prevent undesired side reactions .

Q. Optimization Strategies :

Q. Table 1: Comparison of Reaction Conditions

| Step | Reagents | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| Chlorination | POCl₃ | Toluene | 110°C | 75–80 | |

| CF₃ Introduction | (CF₃)₂CuLi | DMF | 80°C | 65–70 |

Q. What analytical techniques are critical for characterizing 3-Chloro-5-(trifluoromethyl)pyridin-4-OL?

Q. How does the solubility profile of this compound influence experimental design?

- Solubility :

- Purification : Use column chromatography (silica gel, eluent: Hexane/EtOAc gradient) or recrystallization (MeOH/H₂O) to isolate pure product .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?

Q. What strategies address regioselectivity challenges during functionalization of the pyridine ring?

Q. How does pH affect the stability of 3-Chloro-5-(trifluoromethyl)pyridin-4-OL in aqueous solutions?

Q. What structure-activity relationships (SAR) are critical for its biological activity?

- Key Features :

- SAR Validation :

Q. Table 2: Biological Activity of Analogues

| Compound | Modification | IC₅₀ (nM) | Target |

|---|---|---|---|

| Parent | None | 50 | Enzyme X |

| Analog 1 | Cl → Br | 120 | Enzyme X |

| Analog 2 | CF₃ → CH₃ | >1000 | Enzyme X |

Q. How can researchers mitigate challenges in scaling up synthesis without compromising yield?

Q. What comparative studies exist between this compound and its structural analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.